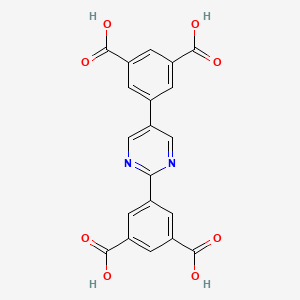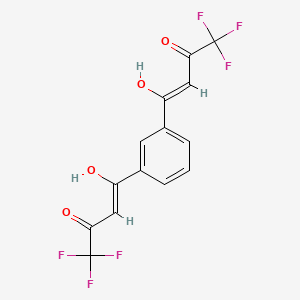
4,4'-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one)
概要
説明
4,4’-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one) is a chemical compound known for its unique structure and properties. It is a bis-β-diketonate ligand, which means it contains two β-diketonate groups connected by a 1,3-phenylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one) typically involves the reaction of 1,3-phenylenediamine with trifluoroacetylacetone under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4,4’-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one) undergoes various chemical reactions, including:
Coordination Reactions: It can form complexes with metal ions, such as dysprosium, through coordination of the β-diketonate groups.
Substitution Reactions: The compound can undergo substitution reactions where the trifluoroacetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts (e.g., dysprosium chloride) and solvents like ethanol or methanol.
Substitution Reactions: May involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Coordination Complexes: Formation of metal-ligand complexes with unique magnetic and electronic properties.
Substituted Derivatives: Products with modified functional groups that can be further utilized in various applications.
科学的研究の応用
4,4’-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one) has several scientific research applications:
Coordination Chemistry:
Magnetic Materials: The metal complexes formed with this ligand exhibit interesting magnetic properties, making them candidates for use in magnetic materials and devices.
Supramolecular Chemistry: Employed in the construction of supramolecular architectures due to its ability to coordinate with multiple metal centers.
作用機序
The mechanism by which 4,4’-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one) exerts its effects is primarily through coordination with metal ions. The β-diketonate groups act as chelating agents, binding to metal ions and forming stable complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties depending on the metal ion and the coordination environment .
類似化合物との比較
Similar Compounds
4,4’-(1,3-Phenylenedioxy)dianiline: Another compound with a 1,3-phenylene bridge, but with different functional groups.
1,1’-(1,4-Phenylene)bis(thiourea): Contains a similar phenylene bridge but with thiourea groups instead of β-diketonate groups.
Uniqueness
4,4’-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one) is unique due to its trifluoroacetyl groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in forming metal complexes with specific magnetic and electronic characteristics .
特性
IUPAC Name |
(Z)-1,1,1-trifluoro-4-hydroxy-4-[3-[(Z)-4,4,4-trifluoro-1-hydroxy-3-oxobut-1-enyl]phenyl]but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O4/c15-13(16,17)11(23)5-9(21)7-2-1-3-8(4-7)10(22)6-12(24)14(18,19)20/h1-6,21-22H/b9-5-,10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDATTJSOTVAAV-OZDSWYPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=CC(=O)C(F)(F)F)O)C(=CC(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=C/C(=O)C(F)(F)F)/O)/C(=C/C(=O)C(F)(F)F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



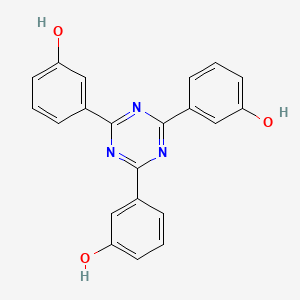
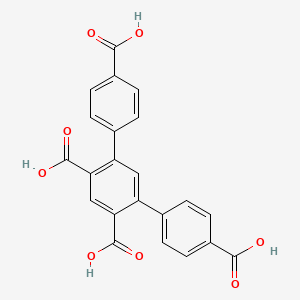
![4-[2-amino-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8243934.png)

![5-[4-(3,5-dicarboxyphenyl)-2,5-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8243970.png)

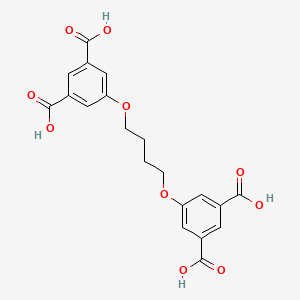
![4-[4-(4-carboxyphenyl)-3-methylphenyl]benzoic acid](/img/structure/B8243989.png)

![[1,1'-Biphenyl]-2,3',4,5'-tetracarboxylic acid](/img/structure/B8244009.png)
